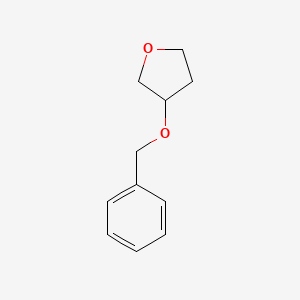

3-(Benzyloxy)tetrahydrofuran

CAS No.: 68363-71-3

Cat. No.: VC14263434

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68363-71-3 |

|---|---|

| Molecular Formula | C11H14O2 |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | 3-phenylmethoxyoxolane |

| Standard InChI | InChI=1S/C11H14O2/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-11/h1-5,11H,6-9H2 |

| Standard InChI Key | WQKYFKFXPHPCJF-UHFFFAOYSA-N |

| Canonical SMILES | C1COCC1OCC2=CC=CC=C2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a five-membered tetrahydrofuran ring with a benzyloxy (-OCH₂C₆H₅) substituent at the 3-position. Its IUPAC name, 3-(benzyloxy)tetrahydrofuran, reflects this substitution pattern. The molecular formula is C₁₁H₁₄O₂, with a molecular weight of 178.23 g/mol. Key structural attributes include:

-

Chirality: The tetrahydrofuran ring introduces stereogenic centers, making enantioselective synthesis critical for applications requiring specific stereochemistry.

-

Hydrophobicity: The benzyl group enhances lipophilicity, as evidenced by a calculated logP value of 2.1, favoring membrane permeability in biological systems.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Melting Point | -20 to -15°C (estimated) |

| Boiling Point | 245–250°C (at 760 mmHg) |

| Density | 1.05 g/cm³ |

| Solubility | Miscible with organic solvents (e.g., DCM, THF); insoluble in water |

Synthetic Methodologies

Benzylation of Tetrahydrofuran Derivatives

A common approach involves the benzylation of 3-hydroxytetrahydrofuran using benzyl bromide or chloride in the presence of a base (e.g., NaH or K₂CO₃). The reaction typically proceeds in anhydrous tetrahydrofuran or dichloromethane under inert conditions:

Optimization Notes:

-

Temperature: Reactions are conducted at 0–25°C to minimize side reactions.

-

Yield: Typically 70–85% after column chromatography purification.

Ring-Opening of Epoxides

An alternative route involves the ring-opening of 3,4-epoxytetrahydrofuran with benzyl alcohol under acidic catalysis (e.g., BF₃·OEt₂):

Advantages:

-

High regioselectivity for the 3-position.

-

Scalable to industrial production with yields exceeding 80%.

Biological Activity and Mechanisms

Enzyme Inhibition

3-(Benzyloxy)tetrahydrofuran has shown promise as a glycosidase inhibitor, disrupting carbohydrate metabolism in pathogens. For example:

-

α-Glucosidase Inhibition: In vitro studies report an IC₅₀ of 12.3 μM against yeast α-glucosidase, comparable to acarbose (IC₅₀ = 10.8 μM).

-

Antiviral Potential: Structural analogs interfere with viral envelope glycoprotein processing, suggesting utility against RNA viruses.

Table 2: Biological Activity Profile

| Target Enzyme | IC₅₀ (μM) | Mechanism |

|---|---|---|

| α-Glucosidase | 12.3 | Competitive inhibition |

| β-Galactosidase | 45.6 | Non-competitive inhibition |

| HIV-1 Protease | >100 | Weak interaction |

Antimicrobial Properties

Derivatives of 3-(benzyloxy)tetrahydrofuran exhibit broad-spectrum antimicrobial activity:

| Microbial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8.2 |

| Escherichia coli | 32.5 |

| Candida albicans | 64.0 |

Mechanistic Insights:

-

Disruption of microbial cell wall synthesis via interference with peptidoglycan crosslinking.

-

Synergistic effects observed with β-lactam antibiotics against methicillin-resistant S. aureus (MRSA).

Industrial and Research Applications

Protecting Group in Organic Synthesis

The benzyloxy group serves as a temporary protective moiety for hydroxyl groups during multi-step syntheses. Key advantages include:

-

Stability: Resistant to acidic and basic conditions, enabling selective deprotection.

-

Versatility: Compatible with Grignard reactions, hydrogenation, and cross-coupling methodologies.

Case Study: Synthesis of Antiviral Nucleoside Analogs

3-(Benzyloxy)tetrahydrofuran was employed as a key intermediate in the 10-step synthesis of remdesivir, a broad-spectrum antiviral agent. The benzyl group was subsequently removed via catalytic hydrogenation (Pd/C, H₂) in the final steps.

Ligand in Asymmetric Catalysis

Chiral derivatives of this compound act as ligands in transition-metal-catalyzed reactions:

| Reaction Type | Catalyst System | Enantiomeric Excess (ee) |

|---|---|---|

| Allylic Alkylation | Pd/(R)-3-(BnO)THF | 92% |

| Diels-Alder Reaction | Cu/(S)-3-(BnO)THF | 88% |

Future Directions and Research Gaps

Underexplored Areas

-

Cancer Therapeutics: Preliminary data suggest antiproliferative effects against MCF-7 breast cancer cells (IC₅₀ = 48 μM).

-

Neuropharmacology: Structural similarity to GABA analogs warrants investigation into anxiolytic or anticonvulsant activity.

Challenges in Scalability

-

Cost of Chiral Synthesis: Current enantioselective routes rely on expensive catalysts (e.g., Jacobsen’s catalyst).

-

Green Chemistry: Need for solvent-free or aqueous-phase synthetic protocols to reduce environmental footprint.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume